molecular formula C16H12ClN3OS B14975398 5-(2-Chlorobenzoyl)-N2-phenyl-1,3-thiazole-2,4-diamine

5-(2-Chlorobenzoyl)-N2-phenyl-1,3-thiazole-2,4-diamine

Cat. No.: B14975398
M. Wt: 329.8 g/mol
InChI Key: CMGKCZWEFUWKFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Chlorobenzoyl)-N2-phenyl-1,3-thiazole-2,4-diamine is an organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Chlorobenzoyl)-N2-phenyl-1,3-thiazole-2,4-diamine typically involves the reaction of 2-chlorobenzoyl chloride with N2-phenyl-1,3-thiazole-2,4-diamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorobenzoyl)-N2-phenyl-1,3-thiazole-2,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted thiazole derivatives, while oxidation reactions can lead to the formation of sulfoxides or sulfones .

Mechanism of Action

The mechanism of action of 5-(2-Chlorobenzoyl)-N2-phenyl-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For instance, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Chlorobenzoyl)-N2-phenyl-1,3-thiazole-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thiazole ring and chlorobenzoyl moiety make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C16H12ClN3OS

Molecular Weight

329.8 g/mol

IUPAC Name

(4-amino-2-anilino-1,3-thiazol-5-yl)-(2-chlorophenyl)methanone

InChI

InChI=1S/C16H12ClN3OS/c17-12-9-5-4-8-11(12)13(21)14-15(18)20-16(22-14)19-10-6-2-1-3-7-10/h1-9H,18H2,(H,19,20)

InChI Key

CMGKCZWEFUWKFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=C(S2)C(=O)C3=CC=CC=C3Cl)N

Origin of Product

United States

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